6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by its unique molecular structure, which includes a pyrimidine ring with amino and phenyl substituents. Its molecular formula is C10H9N3O2, and it has a molecular weight of 203.20 g/mol. This compound is recognized for its potential applications in medicinal chemistry and industrial processes.
The compound is classified under various chemical databases, including PubChem and Sigma-Aldrich. The Chemical Abstracts Service number for this compound is 15837-45-3. It falls under the category of pyrimidine derivatives, which are known for their diverse biological activities and structural versatility.
The synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of specific starting materials. One common method includes:
In an industrial context, the production may utilize similar synthetic routes but optimized for larger-scale operations. Key factors include:
The molecular structure of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione features a six-membered ring containing two nitrogen atoms at positions 1 and 3, along with an amino group at position 6 and a phenyl group at position 1. The structural representation can be summarized as follows:
InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15)
OSEUDSKXNZLSRV-UHFFFAOYSA-N
This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.
6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione participates in various chemical reactions typical of pyrimidine derivatives. Notable reactions include:
These reactions are essential for synthesizing more complex molecules with potential therapeutic applications.
The mechanism of action for 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione is primarily studied in the context of its biological activity. Research indicates that this compound exhibits:
Understanding these mechanisms is crucial for developing new therapeutic agents based on this compound.
The physical properties of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione include:
Chemical properties include:
Relevant data from chemical databases provide further insights into its reactivity profiles and safety considerations.
6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione has several notable applications:
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2